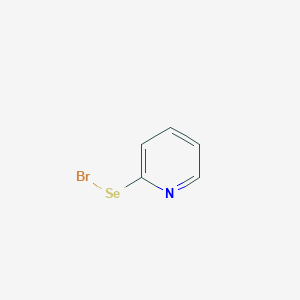

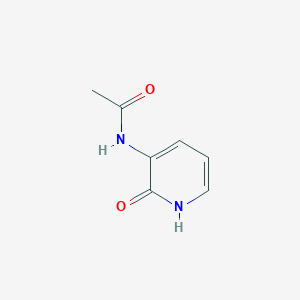

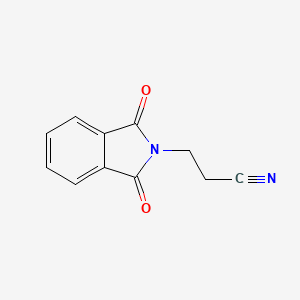

![molecular formula C8H6FNO2S B1297091 [(2-Fluorophenyl)sulfonyl]acetonitrile CAS No. 59849-52-4](/img/structure/B1297091.png)

[(2-Fluorophenyl)sulfonyl]acetonitrile

Vue d'ensemble

Description

“[(2-Fluorophenyl)sulfonyl]acetonitrile” is an organic compound with the chemical formula C8H6FNO2S . It is a yellowish crystalline solid . Its molecular weight is 197.2 g/mol .

Molecular Structure Analysis

The molecular formula of “[(2-Fluorophenyl)sulfonyl]acetonitrile” is C8H6FNO2S . The average mass is 199.202 Da and the monoisotopic mass is 199.010330 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 399.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.0±3.0 kJ/mol, and the flash point is 195.4±27.9 °C . The index of refraction is 1.530, and the molar refractivity is 44.9±0.4 cm3 . The compound has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Electrochemical Polymerization and Characterization

[(2-Fluorophenyl)sulfonyl]acetonitrile is used in the electrochemical oxidation of specific thiophenes, leading to the formation of electroactive polymers. These polymers exhibit unique properties like slower ion insertion kinetics and are used in studying the doping processes in different electrolytes (Naudin et al., 2002).

Nucleophilic Fluorination Reactions

This compound has applications in nucleophilic fluorination reactions, especially when starting from aqueous fluoride ion solutions. These processes are pivotal in synthesizing a variety of substrates, including alkyl halides and electron-deficient aromatic compounds (Zhao & Gabbaï, 2011).

Electrochemical Method to Vinyl Fluorides

In electrochemical research, [(2-Fluorophenyl)sulfonyl]acetonitrile is instrumental in the cathodic elimination of certain phenyl sulphones in acetonitrile, which is a critical step in the formation of arylethylenes and fluorinated ethylenes (Kunugi et al., 1993).

Performance Evaluation in Electrochemical Capacitors

The derivatives of [(2-Fluorophenyl)sulfonyl]acetonitrile are used as active materials in electrochemical capacitors. Studies have shown these materials to have significant energy and power densities, highlighting their potential in high-performance energy storage applications (Ferraris et al., 1998).

Silver-Catalyzed Cyclization Reactions

This compound plays a role in silver-catalyzed cyclization reactions of sulfonyl allenes, leading to the formation of various cyclic compounds. Such reactions are significant in the synthesis of complex organic molecules (Tata & Harmata, 2016).

Synthesis of Diarylethene Derivatives

In the field of photochemistry, [(2-Fluorophenyl)sulfonyl]acetonitrile derivatives are used in the synthesis of diarylethene derivatives. These compounds show unique fluorescence properties and are studied for their potential applications in optical materials (Takagi et al., 2012).

Propriétés

IUPAC Name |

2-(2-fluorophenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMDWESWXCJUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344081 | |

| Record name | [(2-Fluorophenyl)sulfonyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Fluorophenyl)sulfonyl]acetonitrile | |

CAS RN |

59849-52-4 | |

| Record name | [(2-Fluorophenyl)sulfonyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

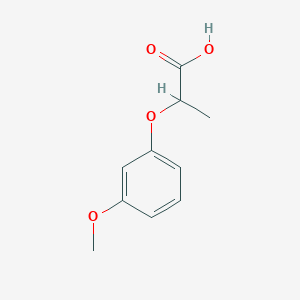

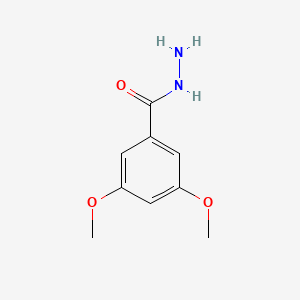

![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)

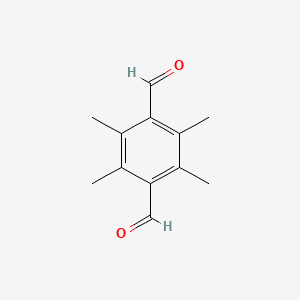

![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)